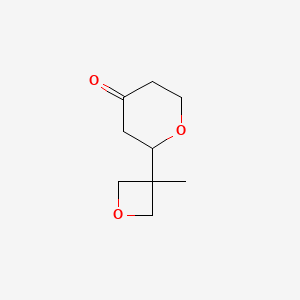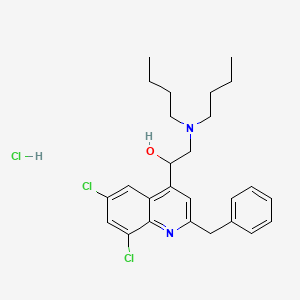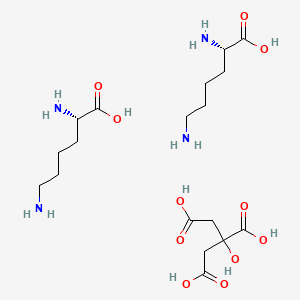![molecular formula C15H8ClN3O2 B12640689 Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12640689.png)
Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- is a complex organic compound with the molecular formula C15H8ClN3O2 and a molecular weight of 297.69 g/mol. This compound is characterized by the presence of a benzoic acid moiety linked to a pyrrolo[2,3-b]pyridine ring system, which is further substituted with a chlorine atom and a cyano group.
Méthodes De Préparation
The synthesis of benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles . This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones . Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO yields the desired pyrrolo[2,3-b]pyridine derivative .
Analyse Des Réactions Chimiques
Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine and cyano positions, using suitable nucleophiles and catalysts.
Applications De Recherche Scientifique
Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action of benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- can be compared with other similar compounds such as:
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring system and exhibit comparable biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological properties.
Benzoic acid derivatives: Other benzoic acid derivatives with different substituents can be compared to highlight the unique properties of the compound .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C15H8ClN3O2 |
|---|---|
Poids moléculaire |
297.69 g/mol |
Nom IUPAC |
4-(5-chloro-3-cyanopyrrolo[2,3-b]pyridin-1-yl)benzoic acid |
InChI |
InChI=1S/C15H8ClN3O2/c16-11-5-13-10(6-17)8-19(14(13)18-7-11)12-3-1-9(2-4-12)15(20)21/h1-5,7-8H,(H,20,21) |
Clé InChI |
XMKHVDTZLNNDEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)N2C=C(C3=C2N=CC(=C3)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one](/img/structure/B12640634.png)



![Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12640673.png)
![6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12640674.png)

